Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

Description

Significance of Tetrahydrofuran (B95107) Derivatives in Contemporary Organic Chemistry Research

The tetrahydrofuran (THF) ring is a fundamental structural motif found in a vast array of natural products and biologically active molecules. organic-chemistry.orgnih.gov These saturated oxygen heterocycles are key components in compounds exhibiting a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antiprotozoal properties. nih.govnih.gov The prevalence of the THF core in medicinally relevant molecules, such as polyether ionophores and lignans (B1203133), has made the development of efficient and stereoselective synthetic methods for its construction a primary focus in contemporary organic chemistry. nih.govnih.gov

Numerous synthetic strategies have been developed to access these important cyclic ethers, including intramolecular SN2 reactions, oxidative cyclizations of dienes, and various metal-catalyzed processes. organic-chemistry.orgnih.gov The ongoing research in this area is driven by the need to create complex molecular architectures with precise stereochemical control, which is often crucial for biological function. The versatility of the THF scaffold allows it to be incorporated into diverse molecular frameworks, making it a valuable target for synthetic chemists aiming to produce novel therapeutic agents and other functional molecules. researchgate.netnih.gov

Overview of Hydroxylated Tetrahydrofurans: Research Landscape and Synthetic Challenges

Hydroxylated tetrahydrofurans, which feature one or more hydroxyl (-OH) groups on the ring, represent a particularly important subclass of THF derivatives. The hydroxyl group provides a reactive handle for further chemical modification and can play a critical role in the biological activity of the parent molecule through hydrogen bonding and other interactions. For instance, 3-hydroxytetrahydrofuran (B147095) is a key intermediate in the synthesis of antiviral drugs like amprenavir and fosamprenavir. wikipedia.org

The primary challenge in the synthesis of hydroxylated tetrahydrofurans is controlling the stereochemistry at multiple chiral centers. nih.gov The relative orientation of the hydroxyl group and other substituents on the THF ring can dramatically influence the molecule's properties and biological function. Consequently, a significant portion of research in this area is dedicated to developing stereoselective synthetic methods. nih.govnottingham.ac.uk Common approaches include the cyclization of chiral precursors like 1,2,4-butanetriol or the reduction of functionalized butyric acid esters followed by acid-catalyzed cyclization. wikipedia.orggoogle.comjustia.com For example, chiral (S)-3-hydroxytetrahydrofuran can be synthesized with high enantiomeric purity from L-malic acid through an esterification-reduction-cyclodehydration sequence. wikipedia.orggoogle.com

Specific Research Focus on Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate: Structural Significance and Academic Value

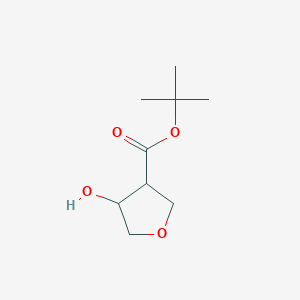

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate is a molecule of significant academic and synthetic interest due to its specific arrangement of functional groups, which makes it a valuable chiral building block. researchgate.netnih.gov The structure combines a hydroxyl group and a carboxylic acid, protected as a tert-butyl ester, on adjacent carbons within the tetrahydrofuran ring. This arrangement provides distinct opportunities for selective chemical transformations.

The academic value of this compound lies in its utility as a versatile intermediate for synthesizing more complex and often biologically active molecules, such as nucleoside analogues. researchgate.netunina.it The tert-butyl ester group can be selectively removed under acidic conditions without affecting other parts of the molecule, revealing a carboxylic acid for further reactions. organic-chemistry.org Simultaneously, the hydroxyl group can be used for substitutions or other functionalizations. This "orthogonal" reactivity of the two functional groups is highly desirable in multi-step organic synthesis. The stereochemistry at the 3- and 4-positions is critical, and synthetic routes often focus on establishing a specific cis or trans relationship between the hydroxyl and carboxylate groups, which dictates the conformation and subsequent reactivity of the molecule. researchgate.net Its role as a precursor highlights the demand for chiral, highly functionalized heterocyclic compounds in the development of new pharmaceuticals. nih.govbiorxiv.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-hydroxyoxolane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)13-8(11)6-4-12-5-7(6)10/h6-7,10H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFWORQWMLHPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801198791 | |

| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797038-33-6 | |

| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=797038-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl tetrahydro-4-hydroxy-3-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801198791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tetrahydrofuran 3,4 Disubstituted Systems

Strategies for the Construction of the Tetrahydrofuran (B95107) Core

The synthesis of the tetrahydrofuran nucleus is a foundational aspect of organic chemistry, with numerous methods developed to facilitate its construction. These strategies can be broadly categorized into intramolecular cyclization approaches, where a single molecule is induced to form a ring, and annulation reactions, where a new ring is built onto an existing molecular fragment.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely used strategy for forming cyclic ethers like tetrahydrofuran. This approach involves creating a bond between two reactive centers within the same molecule, leading to ring closure. The specific nature of the reactive groups and the reaction conditions dictate the efficiency and stereochemical outcome of the cyclization.

Epoxide-Opening Cyclizations and Regiochemical Control

The intramolecular ring-opening of epoxides by a tethered nucleophile, such as a hydroxyl group, is a common and effective method for synthesizing tetrahydrofurans. nih.gov These reactions, often catalyzed by acid, hinge on the nucleophilic attack of the hydroxyl group on one of the epoxide's carbon atoms. The regiochemical outcome of this cyclization is governed by Baldwin's rules, which generally favor the 5-exo mode of ring closure to form a five-membered tetrahydrofuran ring over the 6-endo mode that would form a six-membered tetrahydropyran (B127337) ring. nih.govrsc.org

Significant research has focused on methodologies to control the regioselectivity of this cyclization. nih.gov The strategic placement of certain substituents on the epoxide ring can influence the transition state energy, thereby directing the reaction towards a specific outcome. For instance, alkyl or silyl (B83357) substituents can be used to stabilize the partial positive charge that develops during the ring-opening process, promoting cyclization at a specific site. mit.edu The choice of catalyst and reaction conditions also plays a critical role in directing the regiochemical outcome. nih.gov In some cases, a tandem reaction sequence involving epoxidation followed by an acid-catalyzed cyclization can be employed to produce tetrahydrofurans from vinylsilyl alcohols. nih.gov

Table 1: Regiochemical Control in Epoxide-Opening Cyclizations

| Substrate Type | Key Feature | Favored Cyclization Mode | Rationale | Reference |

|---|---|---|---|---|

| Standard Epoxy Alcohols | Unsubstituted or minimally substituted | 5-exo | Follows Baldwin's rules for preferred kinetic pathway. | nih.govrsc.org |

| Alkyl-Substituted Epoxides | Alkyl group on the epoxide ring | 6-endo (can be favored) | Stabilization of the incipient tertiary carbocation in the transition state. | nih.gov |

| Silyl-Substituted Epoxides | Silyl group attached to the epoxide | 6-endo (can be favored) | The silyl group can act as a directing group, influencing the stability of the transition state. | mit.edu |

| cis-1,2-disubstituted vinylsilyl alcohols | Treated with MCPBA | 5-exo | Undergoes a tandem epoxidation-cyclization reaction. | nih.gov |

Diol Cyclizations with Stereocontrol (e.g.,nih.govmit.edu-phenylsulfanyl migration)

The cyclization of diols, particularly 1,4-diols, provides a direct route to the tetrahydrofuran core. This transformation is typically a dehydration reaction catalyzed by Brønsted or Lewis acids, which activates a hydroxyl group, allowing it to be displaced by the remaining hydroxyl group. mdpi.com The stereochemical control in these reactions is paramount for synthesizing complex molecules. One method to achieve high stereoselectivity is to first construct the diol precursor with the desired stereochemistry, for example, through the oxidative cyclization of 1,5-dienes using reagents like osmium tetroxide. researchgate.netnih.gov

A more complex strategy for achieving stereocontrol involves molecular rearrangements during the cyclization process. An example of such a rearrangement is the nih.govmit.edu-phenylsulfanyl migration observed during the acid-catalyzed cyclization of optically active (3R,1RS)-3-aryl-1-phenyl-3-phenylsulfanyl-1-propanols. researchgate.net In this process, the dehydration of the alcohol leads to the formation of an intermediate that undergoes an SEAr reaction involving a rare 1,3-shift of the phenylsulfanyl group. This migration event dictates the final connectivity and stereochemistry of the resulting heterocyclic system, demonstrating how rearrangements can be harnessed to control the structure of the cyclized product. researchgate.net

Radical Cyclization Strategies (e.g., with Lewis Acid Control)

Radical cyclization offers a powerful alternative for constructing the tetrahydrofuran ring, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.govrsc.org These reactions involve the generation of a radical species that subsequently attacks a tethered unsaturated group, such as an alkene, to form the cyclic system.

Achieving stereocontrol in radical reactions can be challenging; however, the use of Lewis acids has emerged as an effective strategy. nih.gov Chiral Lewis acids can coordinate to a functional group on the substrate, such as a hydroxamate ester, creating a rigid, chelated intermediate. This chelation restricts the conformational freedom of the molecule during the radical cyclization step. As a result, the incoming radical is directed to one face of the molecule, leading to high levels of diastereoselectivity and enantioselectivity. This approach has been successfully applied in cascade radical addition-cyclization-trapping reactions to produce various chiral heterocycles. nih.gov

Table 2: Effect of Chiral Lewis Acids on a Cascade Radical Reaction

| Lewis Acid | Coordination Tether | Outcome | Significance | Reference |

|---|---|---|---|---|

| Chiral Scandium Catalyst | Hydroxamate Ester | Good Enantioselectivity | Demonstrates effective facial discrimination in the radical cyclization. | nih.gov |

| Chiral Ytterbium Catalyst | Hydroxamate Ester | Good Diastereoselectivity | Controls the relative orientation of substituents in the newly formed ring. | nih.gov |

Reductive Cyclization Pathways for Tetrahydrofuran Core Formation

Reductive cyclization represents a class of reactions where the ring-forming step is coupled with a reduction process. This strategy is particularly useful for synthesizing tetrahydrofurans from precursors that are readily accessible via epoxide ring-opening reactions. For example, monosubstituted epoxides can be regioselectively opened with benzeneselenolate or benzenetellurolate reagents to create β-hydroxyalkyl aryl selenides or tellurides. acs.org

These intermediates can then be O-allylated or O-prop-2-ynylated. Subjecting the resulting β-(allyloxy)alkyl aryl tellurides to photolysis induces a group transfer cyclization, affording 2,4-disubstituted tetrahydrofurans. acs.org Alternatively, treating these intermediates with a radical initiator and a reducing agent like tris(trimethylsilyl)silane (B43935) (TTMSS) or tributyltin hydride ((n-Bu)3SnH) triggers a reductive radical cyclization to yield similar tetrahydrofuran products. nih.govacs.org The stereochemical outcome, particularly the cis/trans selectivity, can often be controlled by adjusting the reaction temperature and the choice of initiator. acs.org Another example involves the reductive cyclization of 1,6-enynes tethered by an oxygen atom, catalyzed by iron complexes, to yield tetrahydrofuran derivatives. organic-chemistry.org

Annulation Reactions for Tetrahydrofuran Ring Formation

Annulation reactions are processes in which a new ring is constructed onto an existing molecular framework through the formation of two new bonds. scripps.edu This approach is highly convergent and efficient for building highly substituted cyclic systems. A powerful strategy for constructing tetrahydrofurans is through [3+2] cycloaddition or annulation reactions, which can generate the five-membered ring and up to two new stereocenters in a single step. nih.gov

These reactions typically involve the combination of a three-atom component and a two-atom component. For example, Lewis acid-mediated reactions of activated cyclopropanes (the three-atom component) with aldehydes (the two-atom component) can produce 2,5-disubstituted tetrahydrofurans with high yield and excellent diastereoselectivity. nih.gov The reaction is believed to proceed via the Lewis acid-mediated opening of the cyclopropane (B1198618) to form a stabilized carbocation, which is then trapped by the aldehyde. nih.gov Similarly, other transformations, such as the reaction of 1,3-bis(trimethylsiloxy)-1,3-butadiene with epoxides mediated by a Lewis acid like titanium tetrachloride, can also be used to generate substituted tetrahydrofurans. nih.gov

Ring Contraction Strategies (e.g., from Dioxepins)

An alternative to building the tetrahydrofuran ring through cycloaddition is to start with a larger ring and induce a contraction. A diastereoselective ring contraction of 1,3-dioxepins to form 2,3,4-trisubstituted and tetrasubstituted tetrahydrofurans has been reported. nih.gov This method is modular and provides excellent diastereoselectivity, with the choice of Lewis acid influencing the stereochemical outcome. nih.gov For example, the use of TMSOTf in acetonitrile (B52724) leads to the 2,3-cis/3,4-trans diastereomer, while SnCl4 in dichloromethane (B109758) provides the 2,3-trans/3,4-cis diastereomer. nih.gov

| Starting Material | Reagents | Product | Key Features |

| 1,3-Dioxepins | TMSOTf in MeCN or SnCl4 in CH2Cl2 | 2,3,4-Trisubstituted and Tetrasubstituted Tetrahydrofurans | Diastereoselective, stereochemical outcome dependent on Lewis acid |

This table summarizes the ring contraction strategy for the synthesis of substituted tetrahydrofurans.

Precursor Synthesis and Functional Group Interconversions Leading to Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

Once the tetrahydrofuran core is established, specific functional group manipulations are necessary to arrive at the final target compound. These include the formation of the tert-butyl ester and the introduction of the hydroxyl group at the 4-position.

Esterification Reactions for Tert-butyl Carboxylate Formation (e.g., from 4-hydroxytetrahydrofuran precursors)

The formation of the tert-butyl ester is a key step. The esterification of carboxylic acids with tert-butyl alcohol can be achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of acids and alcohols under mild, non-acidic conditions. orgsyn.org Another convenient method involves the use of di-t-butyl dicarbonate (B1257347) ((BOC)2O) with catalytic amounts of DMAP, which cleanly converts carboxylic acids and alcohols to their corresponding esters. researchgate.net This procedure is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile, simplifying product purification. researchgate.net

| Reagents | Substrates | Product | Key Features |

| Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP) | Carboxylic acid and tert-butyl alcohol | Tert-butyl ester | Mild, non-acidic conditions |

| Di-t-butyl dicarbonate ((BOC)2O) / DMAP | Carboxylic acid and alcohol | Ester | Volatile byproducts, easy purification |

This table compares different methods for the formation of tert-butyl esters.

Reduction of Ketone Precursors to the 4-Hydroxyl Functionality

The hydroxyl group at the 4-position is typically introduced by the reduction of a corresponding ketone precursor, such as a 4-oxotetrahydrofuran-3-carboxylate derivative. The stereoselective reduction of such ketones is crucial for establishing the final stereochemistry of the molecule. For example, the nucleophilic addition of 2-furyllithium to esters derived from L-serine can produce a furyl ketone, which can then be stereoselectively reduced with sodium borohydride (B1222165) to yield the corresponding syn aminoalcohol. mdpi.com While this example is from a different system, the principle of stereoselective ketone reduction is directly applicable. The precursor, methyl 4-oxotetrahydrofuran-3-carboxylate, is commercially available, providing a direct starting point for this reduction step. sigmaaldrich.com

| Precursor | Reducing Agent | Product | Key Features |

| 4-Oxotetrahydrofuran-3-carboxylate | Sodium borohydride (example) | 4-Hydroxytetrahydrofuran-3-carboxylate | Stereoselective reduction is key |

This table highlights the reduction step to introduce the hydroxyl functionality.

Hydroxyl Protection and Deprotection Strategies in Synthesis

In the multistep synthesis of complex molecules like tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, the hydroxyl group often requires temporary masking to prevent unwanted side reactions. The selection of an appropriate protecting group is crucial and is determined by its stability to various reaction conditions and the ease of its subsequent removal. rsc.org Ether-forming protecting groups are commonly employed for hydroxyl moieties due to their general stability. highfine.com

Common strategies for hydroxyl protection relevant to tetrahydrofuran synthesis include:

Silyl Ethers : These are among the most widely used protecting groups for hydroxyls. Their popularity stems from the ease of introduction and removal, and their stability can be tuned by altering the substituents on the silicon atom. highfine.com For instance, a tert-butyldimethylsilyl (TBDMS) group can be introduced using TBDMS-Cl and a base like imidazole. Its removal is typically achieved under acidic conditions or with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).

Alkoxyalkyl Ethers (Acetals) : This class includes protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP). highfine.commasterorganicchemistry.com THP ethers are stable under a variety of conditions, including strongly acidic or basic pH and in the presence of oxidizing or reducing agents. rsc.org They are typically formed by reacting the alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. rsc.org Deprotection is achieved using mild acidic conditions. nih.gov The MOM group is generally introduced with MOM-Cl and a base like N,N-diisopropylethylamine (DIEA) and removed with acid. highfine.com

Alkyl Ethers : Benzyl (B1604629) (Bn) ethers are common protecting groups introduced via the Williamson ether synthesis, reacting the alcohol with a benzyl halide (BnBr or BnCl) in the presence of a base such as sodium hydride (NaH). highfine.com A key advantage of the benzyl group is its stability to many reagents and its removal under neutral conditions via catalytic hydrogenolysis (e.g., using H₂ and Pd/C). highfine.com

| Protecting Group | Abbreviation | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | H⁺ or TBAF |

| Tetrahydropyranyl | THP | DHP, H⁺ (e.g., p-TsOH) | Aqueous Acid (e.g., HCl, AcOH) |

| Methoxymethyl | MOM | MOM-Cl, DIEA | Acid (e.g., HCl in MeOH) |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) |

Conversion of Halogenated Hydroxybutyric Acid Esters to Hydroxytetrahydrofurans

A key synthetic route to the hydroxytetrahydrofuran core involves the transformation of 4-halo-3-hydroxybutyric acid esters. This pathway typically consists of a two-step process: the reduction of the ester functionality followed by an intramolecular cyclization to form the tetrahydrofuran ring.

A patented process illustrates this conversion starting from a 4-halo-3-hydroxybutyric acid ester. google.comgoogle.com The synthesis proceeds as follows:

Reduction : The ester group of the 4-halo-3-hydroxybutyric acid ester is reduced to a primary alcohol, yielding a 4-halo-1,3-butanediol. This reduction can be achieved using reducing agents such as sodium borohydride or other aluminum and boron hydride compounds. google.comgoogle.com The reaction is often performed in a suitable organic solvent.

Cyclization : The resulting 4-halo-1,3-butanediol is then induced to cyclize. This step is typically promoted by treatment with a base. The alkoxide formed by deprotonation of one of the hydroxyl groups displaces the halide on the same molecule in an intramolecular Williamson ether synthesis, forming the tetrahydrofuran ring. For example, treating 4-chloro-1,3-butanediol with an aqueous solution of sodium hydroxide (B78521) can effect the ring closure to yield 3-hydroxytetrahydrofuran (B147095). google.com

A specific synthesis for (S)-3-hydroxytetrahydrofuran starts from (S)-4-chloro-3-hydroxybutyric acid ethyl ester. google.com The synthetic sequence involves:

Protection of the hydroxyl group.

Reduction of the ester to the corresponding alcohol.

Base-mediated cyclization to form the protected tetrahydrofuran ring.

Deprotection to yield the final (S)-3-hydroxytetrahydrofuran. google.com

This methodology highlights a reliable and established pathway for constructing the core structure of hydroxytetrahydrofurans from readily available acyclic precursors.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Ester Reduction | Sodium Borohydride (NaBH₄) | 4-halo-1,3-butanediol |

| 2 | Intramolecular Cyclization | Base (e.g., NaOH) | 3-hydroxytetrahydrofuran |

Process Optimization and Green Chemistry Principles in Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to create more sustainable and environmentally benign manufacturing processes. jddhs.comjddhs.com These principles can be applied to optimize the synthesis of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, focusing on waste reduction, energy efficiency, and the use of safer chemicals.

Key areas for process optimization include:

Solvent Selection : Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of alternative, greener solvents (e.g., water, supercritical fluids, or bio-solvents) or solvent-free reaction conditions. jddhs.commdpi.com For instance, the oxidation of tetrahydrofuran can be carried out under solvent-free conditions. mdpi.com

Catalysis : The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste by enabling reactions with high atom economy. Shifting from stoichiometric reagents to catalytic systems, particularly biocatalysis or heterogeneous catalysis, is a primary goal. jddhs.comjddhs.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. jddhs.com

Energy Efficiency : Innovative techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.comjddhs.com Continuous flow processing is another energy-efficient technique that allows for better control over reaction parameters and can lead to higher yields and purity. jddhs.com

Waste Minimization : A central tenet of green chemistry is the reduction of byproducts and waste. jddhs.com This can be achieved by designing synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Optimizing reaction conditions through real-time monitoring can also minimize side reactions and improve yields, thereby reducing waste. jddhs.com

By integrating these principles, the synthesis of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be made more efficient, cost-effective, and environmentally responsible, aligning with the goals of sustainable development in the chemical industry. jddhs.com

Stereochemical Aspects and Chiral Synthesis of Tert Butyl 4 Hydroxytetrahydrofuran 3 Carboxylate

Diastereoselectivity and Enantioselectivity in Tetrahydrofuran (B95107) Ring Closure

The formation of the tetrahydrofuran ring is a critical step where stereocenters are often established. The diastereoselectivity and enantioselectivity of this ring closure are influenced by a variety of factors, including the choice of reagents, reaction conditions, and the nature of the starting materials.

Lewis acids play a crucial role in catalyzing and directing the stereochemical outcome of tetrahydrofuran synthesis. By coordinating to oxygen atoms in the substrate, Lewis acids can activate the molecule, promote cyclization, and influence the conformation of the transition state, thereby dictating the diastereoselectivity of the product. nih.gov

For instance, in the synthesis of 3-acyl tetrahydrofuran derivatives via Prins cyclization, the use of SnCl₄ can lead to high diastereoselectivity (98:2 dr). nih.gov Similarly, the Lewis acid-mediated cyclization of γ-hydroxyvinylsilanes using TiCl₄ affords 2,5-trans-disubstituted tetrahydrofurans with good diastereomeric ratios (90:10 dr). nih.gov The choice of Lewis acid can dramatically alter the stereochemical pathway. In certain ring-contraction strategies to form 2,3,4-trisubstituted tetrahydrofurans, using (iPrO)₂TiCl₂ as the Lewis acid yields one diastereomer, while using TBSOTf results in a different one. nih.gov This highlights the power of Lewis acids to control the formation of specific stereoisomers. Even in reactions involving α-diazoesters, Lewis acids like SnCl₄ can mediate the synthesis to provide tetrahydrofurans with high diastereoselectivity (10:1 dr). nih.gov

| Lewis Acid | Substrate Type | Reaction Type | Diastereomeric Ratio (dr) | Reference |

| SnCl₄ | Oxonium ion precursor | Prins Cyclization | 98:2 | nih.gov |

| TiCl₄ | γ-hydroxyvinylsilane | Cyclization | 90:10 | nih.gov |

| (iPrO)₂TiCl₂ | 4,5-dihydro-1,3-dioxepin | Ring Contraction | 30:1 | nih.gov |

| TBSOTf | 4,5-dihydro-1,3-dioxepin | Ring Contraction | 13:1 | nih.gov |

| SnCl₄ | Aldehyde + Ethyl diazoacetate | Ether Alkylation | 10:1 | nih.gov |

This table provides examples of how different Lewis acids influence the diastereoselectivity in various synthetic routes to tetrahydrofuran derivatives.

The stereochemical outcome of ring-closure reactions can be finely tuned by exploiting chelation effects. Chelation involves the formation of a ring structure between a metal ion (often from a Lewis acid) and multiple binding sites within a substrate molecule. beloit.edu This coordination pre-organizes the molecule into a rigid conformation, which can lead to a highly selective reaction pathway.

A clear example of this principle is seen in the Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins to synthesize 2,3,4-trisubstituted tetrahydrofurans. nih.gov When a titanium-based Lewis acid such as (iPrO)₂TiCl₂ is used, the reaction proceeds through a chelation-controlled pathway. The titanium center coordinates to multiple oxygen atoms in the substrate, locking the transition state into a specific geometry and resulting in the formation of a particular diastereomer with high selectivity (30:1 dr). nih.gov

In contrast, when a non-chelating Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TBSOTf) is employed, the reaction follows a different, non-chelation-controlled pathway. The absence of a rigid, chelated intermediate leads to the formation of a different diastereomer, also with good selectivity (13:1 dr). nih.gov This demonstrates that the choice between a chelating and a non-chelating Lewis acid is a powerful tool for selectively accessing different stereoisomers of the tetrahydrofuran core. nih.gov

| Control Pathway | Lewis Acid Example | Proposed Mechanism | Stereochemical Outcome | Reference |

| Chelation-Controlled | (iPrO)₂TiCl₂ | Rigid, metal-coordinated transition state | Favors one diastereomer (e.g., 69) | nih.gov |

| Non-Chelation-Controlled | TBSOTf | More flexible, non-chelated transition state | Favors a different diastereomer (e.g., 70) | nih.gov |

This table compares the outcomes of chelation-controlled and non-chelation-controlled pathways in the synthesis of substituted tetrahydrofurans.

The principles of thermodynamic and kinetic control are fundamental to understanding the formation of stereoisomers in chemical reactions. dalalinstitute.com A reaction under kinetic control yields the product that is formed fastest (i.e., has the lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product. mdpi.comresearchgate.net The outcome is often determined by reaction conditions such as temperature and reaction time. dalalinstitute.com

In the synthesis of substituted tetrahydrofurans, these principles can dictate the final stereochemical composition. For example, in nucleophilic addition reactions of γ–chloroalkyl sulfones to aldehydes, the resulting tetrahydrofuran product's stereochemistry is believed to be thermodynamically controlled. nih.gov This is because the initially formed cis and trans stereoisomers can interconvert under the reaction conditions, eventually leading to a predominance of the more stable trans isomer. nih.gov

Conversely, low diastereoselectivities in some transformations can arise from competing kinetic and thermodynamic influences. nih.gov An initial, kinetically favored addition may lead to one stereoisomer, but if the reaction is reversible, it may isomerize over time to the thermodynamically more stable product. Any reaction that produces an enantiomeric excess must, by definition, be under some form of kinetic control, as the two enantiomers have the same Gibbs free energy, and thermodynamic control would inevitably lead to a racemic mixture. dalalinstitute.com

To achieve enantioselectivity in the synthesis of chiral molecules like tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, chemists often employ asymmetric induction strategies. This involves the use of chiral auxiliaries or chiral catalysts to influence the formation of one enantiomer over the other. ankara.edu.tr

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. wikipedia.orgsigmaaldrich.com Its chiral structure blocks one face of the molecule, forcing a reagent to attack from the unhindered face, thereby controlling the stereochemistry of the newly formed chiral center. ankara.edu.tr An example in tetrahydrofuran synthesis is the use of a chiral sulfoxide (B87167) auxiliary attached to a γ-hydroxyketone. This auxiliary directs the subsequent reduction and cyclization to form a 2,5-disubstituted tetrahydrofuran with a diastereomeric ratio of 86:14. nih.gov After the desired stereocenter is set, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is often more atom-economical. Chiral rhodium complexes, for example, have been used to catalyze asymmetric [3+2] cycloaddition reactions to construct tetrahydrofuran rings. nih.gov Similarly, copper catalysts paired with chiral ligands can effect asymmetric reactions, such as the Henry reaction, to produce precursors for highly enantioenriched 2,5-polysubstituted tetrahydrofuran derivatives (up to 97% ee). chemistryviews.org

| Strategy | Agent | Description | Example Application | Reference |

| Chiral Auxiliary | Chiral Sulfoxide | Temporarily attached to the substrate to direct a stereoselective reaction. | Asymmetric synthesis of 2,5-disubstituted tetrahydrofurans. | nih.gov |

| Asymmetric Catalyst | Chiral Rhodium Complex | A substoichiometric chiral substance that accelerates a reaction enantioselectively. | Asymmetric [3+2] cycloaddition for tetrahydrofuran formation. | nih.gov |

| Asymmetric Catalyst | Chiral Copper Complex | Catalyzes the asymmetric Henry reaction to create chiral precursors. | Enantioselective synthesis of 2,5-polysubstituted tetrahydrofurans. | chemistryviews.org |

This table outlines strategies for achieving asymmetric induction in the synthesis of chiral tetrahydrofurans.

Chiral Pool Synthesis Approaches (e.g., from L-Malic Acid Derivatives)

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials. ankara.edu.tr Compounds like amino acids, sugars, and chiral carboxylic acids serve as inexpensive sources of chirality. L-Malic acid is a particularly useful building block from the chiral pool for synthesizing hydroxylated tetrahydrofurans due to its inherent stereochemistry and functional groups. researchgate.netkoreascience.kr

A common route to S-(3)-hydroxytetrahydrofuran, a core related to the target compound, begins with L-malic acid. google.com The synthesis involves a sequence of well-established reactions that preserve or invert the original stereocenter as needed:

Esterification: L-malic acid is first converted to its diester, typically L-dimethyl malate, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst or a reagent like thionyl chloride. google.com

Reduction: The diester is then reduced to form the corresponding 1,2,4-butanetriol. This reduction must be performed carefully to avoid side reactions. While strong reducing agents like lithium aluminum hydride can be used, alternative systems such as a LiCl/borohydride (B1222165)/alcohol mixture have been developed to improve safety and scalability. google.com

Cyclization: The final step is the acid-catalyzed intramolecular cyclization (dehydration) of 1,2,4-butanetriol. Heating the triol in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) results in the formation of the S-(3)-hydroxytetrahydrofuran ring. google.com

This chiral pool approach provides a reliable and practical method for accessing enantiomerically pure tetrahydrofuran building blocks, leveraging the stereochemical information encoded in natural starting materials like L-malic acid. researchgate.net

Asymmetric Catalysis in the Enantioselective Synthesis of Chiral Tetrahydrofuran-3,4-Disubstituted Systems

Moving beyond chiral pool and auxiliary-based methods, asymmetric catalysis offers a powerful and efficient means to synthesize complex chiral molecules. For tetrahydrofuran-3,4-disubstituted systems, catalytic methods that can simultaneously control the formation of multiple contiguous stereocenters are highly valuable.

One notable strategy involves a Brønsted acid-mediated intramolecular allylation. researchgate.netdntb.gov.ua In this approach, an aldehyde tethered to an allylsilane undergoes cyclization upon activation by the acid. This key step forms the tetrahydrofuran ring and establishes the 3,4-disubstituted stereochemistry with a high degree of control. researchgate.net

Another innovative approach for constructing 2,3,4-trisubstituted tetrahydrofurans employs a thermal cascade reaction. nsf.govnih.gov The process starts with a 3,3-dicyano-1,5-diene bearing a tert-butyl carbonate group. Upon heating, the molecule undergoes a sequence of reactions: a Cope rearrangement, followed by the deprotection of the tert-butyl carbonate to reveal a hydroxyl group, which then participates in an intramolecular oxy-Michael addition. This domino reaction efficiently assembles the highly substituted tetrahydrofuran scaffold in a diastereoselective manner. nsf.govnih.gov These catalytic and cascade methodologies represent the forefront of synthetic chemistry, enabling the efficient construction of complex, stereochemically rich tetrahydrofuran structures.

Chemical Transformations and Reactivity of Tert Butyl 4 Hydroxytetrahydrofuran 3 Carboxylate

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group at the C4 position of the tetrahydrofuran (B95107) ring is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions of the 4-Hydroxyl Group (e.g., to Ketones or Carboxylic Acids)

The secondary alcohol in tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be oxidized to the corresponding ketone, tert-butyl 4-oxotetrahydrofuran-3-carboxylate. chemrio.comresearchgate.net This transformation is a common and crucial step in the synthesis of various biologically active molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the scale of the reaction. youtube.comorganic-chemistry.orgbyjus.com

Common chromium-based reagents like Jones reagent (chromic acid, H₂CrO₄, prepared from CrO₃ and aqueous sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org While Jones reagent is a strong oxidant, the milder PCC is often preferred to avoid potential side reactions. libretexts.org Other modern oxidation methods that offer high yields and mild conditions include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. youtube.com For instance, the oxidation of 3-hydroxytetrahydrofuran (B147095) to 3-oxotetrahydrofuran has been successfully achieved using trichloroisocyanuric acid (TCCA) in the presence of a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). google.com This method is known for its high efficiency under mild conditions. google.com

Further oxidation of the resulting ketone to open the ring and form a dicarboxylic acid derivative is a more strenuous process that requires harsher conditions and stronger oxidizing agents, and is generally not a common transformation for this substrate. The primary focus remains on the controlled oxidation to the ketone. byjus.com

| Oxidizing Agent | Typical Conditions | Key Characteristics |

|---|---|---|

| Jones Reagent (H₂CrO₄) | Acetone, 0°C to room temp. | Strong oxidant, acidic conditions. libretexts.org |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) (DCM), room temp. | Milder than Jones reagent, avoids over-oxidation. libretexts.orgresearchgate.net |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temp. (-78°C) | High yields, avoids heavy metals. youtube.com |

| Dess-Martin Periodinane (DMP) | DCM, room temp. | Mild, neutral conditions, broad functional group tolerance. youtube.com |

| TEMPO/TCCA | Dichloromethane or Ethyl Acetate (B1210297), -5°C to room temp. | Catalytic, mild, and efficient. google.com |

Esterification and Etherification Reactions of the Hydroxyl Moiety

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method. masterorganicchemistry.comcerritos.educhemguide.co.uk Due to the reversible nature of this reaction, it is often necessary to use an excess of one reactant or remove water as it forms to drive the equilibrium toward the product. cerritos.educhemguide.co.uk Alternatively, for a more rapid and irreversible reaction, an acyl chloride can be reacted with the alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. chemguide.co.uk

Etherification, the conversion of the hydroxyl group to an ether, can be accomplished through various methods. A common approach is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. Another method involves the use of tert-butylating agents in the presence of a catalyst. For example, Yb(OTf)₃ has been shown to catalyze the formation of tert-butyl ethers from alcohols. thieme-connect.com

Nucleophilic Substitutions at the 4-Hydroxyl-Bearing Carbon

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. masterorganicchemistry.com To facilitate substitution at the C4 position, the hydroxyl group must first be converted into a better leaving group. csbsju.edu This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). masterorganicchemistry.comnih.gov

This conversion is typically performed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. masterorganicchemistry.com This process does not alter the stereochemistry at the carbon center. masterorganicchemistry.com Once formed, the tosylate or mesylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles (e.g., halides, azide, cyanide) via an SN2 mechanism. nih.govnih.govpearson.com This two-step sequence allows for the introduction of various functionalities at the C4 position with inversion of stereochemistry.

Reactions at the Tert-butyl Carboxylate Functionality

The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic ones. However, it can be selectively cleaved or transformed under specific acidic or catalytic conditions. thieme-connect.com

Hydrolysis of the Tert-butyl Ester

The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. acsgcipr.orgorganic-chemistry.org Unlike the hydrolysis of primary or secondary alkyl esters, which typically proceed through a bimolecular acyl-oxygen cleavage (AAC2 mechanism), tert-butyl esters hydrolyze via a unimolecular alkyl-oxygen cleavage (AAL1 mechanism). oup.comcdnsciencepub.com

The reaction is initiated by the protonation of the carbonyl oxygen. acsgcipr.orgresearchgate.net This is followed by the rate-limiting cleavage of the C-O bond between the oxygen and the tertiary carbon, leading to the formation of a stable tert-butyl carbocation and the free carboxylic acid. cdnsciencepub.comresearchgate.net The carbocation is then neutralized by losing a proton to form isobutene or by reacting with water to form tert-butanol (B103910). This mechanism is favored due to the high stability of the tertiary carbocation intermediate. cdnsciencepub.com A variety of acids, including trifluoroacetic acid (TFA), formic acid, p-toluenesulfonic acid, and aqueous phosphoric acid, can be used to efficiently deprotect the ester. acsgcipr.orgorganic-chemistry.org Mild methods, such as using silica (B1680970) gel in refluxing toluene, have also been reported for the cleavage of tert-butyl esters. researchgate.net

| Reagent/Condition | Solvent | Key Features |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Common, fast, and efficient. researchgate.net |

| Aqueous Phosphoric Acid | - | Environmentally benign and selective. organic-chemistry.org |

| p-Toluenesulfonic acid | Various | Effective acid catalyst. acsgcipr.org |

| Silica Gel | Toluene (reflux) | Mild, heterogeneous conditions. researchgate.net |

| Formic Acid | - | Can be used for selective cleavage. acsgcipr.org |

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. masterorganicchemistry.comiitm.ac.in For tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, transesterification allows for the conversion of the tert-butyl ester into other esters, such as methyl or ethyl esters, which may be more suitable for subsequent reactions.

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and a large excess of the new alcohol is typically used as the solvent to drive the reaction to completion. masterorganicchemistry.com Base-catalyzed transesterification, using an alkoxide like sodium methoxide (B1231860) in methanol (B129727), is also effective. masterorganicchemistry.com Additionally, various other catalysts have been developed for transesterification, including Lewis acids like scandium(III) triflate (Sc(OTf)₃) and heterogeneous catalysts such as K₂HPO₄, which can be advantageous for simplifying product purification. organic-chemistry.orgmdpi.comgoogle.com Specific methods for the transesterification of tert-butyl esters have also been reported, sometimes involving conversion to an intermediate acid chloride. organic-chemistry.org

Amidation Reactions

The tert-butyl ester functional group in tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate serves as a carboxylic acid surrogate that can be converted into a variety of amide derivatives. While direct amidation of esters with amines typically requires harsh conditions, several modern catalytic methods facilitate this transformation under milder protocols. masterorganicchemistry.com

Direct catalytic amidation represents an efficient approach. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have proven effective for the direct amidation of carboxylic acids and can be applied to ester substrates. nih.govrsc.orgmdpi.com These reactions are often performed in solvents like tert-butyl acetate, which offers safety and sustainability benefits, and are particularly useful for challenging or polar substrates. nih.govresearchgate.net

Another strategy involves the in-situ conversion of the tert-butyl ester into a more reactive acid chloride intermediate. researchgate.netorganic-chemistry.org A one-pot method utilizing α,α-dichlorodiphenylmethane as a chlorinating agent with a tin(II) chloride catalyst can generate the acid chloride, which subsequently reacts with a wide range of primary or secondary amines to furnish the corresponding amides in high yields under mild conditions. researchgate.netorganic-chemistry.org

Furthermore, reactions with highly reactive amine surrogates provide another route. Alkali metal amidoboranes, for instance, react efficiently with esters at room temperature to produce primary and secondary amides. nih.gov This method is chemoselective and proceeds through a mechanism of nucleophilic addition followed by a proton transfer-induced elimination. nih.gov Patent literature also describes the acylation of amines with derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid esters, highlighting the utility of this core structure in amide synthesis. google.com

| Method | Key Reagents/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Direct Catalytic Amidation | B(OCH₂CF₃)₃ | Heat, Dean-Stark trap, tert-butyl acetate solvent | nih.govrsc.org |

| In-situ Acid Chloride Formation | SnCl₂, α,α-dichlorodiphenylmethane, Amine | Mild conditions, one-pot synthesis | researchgate.netorganic-chemistry.org |

| Reaction with Amidoboranes | Sodium amidoborane (NaNH₂BH₃) | Room temperature, THF solvent | nih.gov |

Transformations of the Tetrahydrofuran Ring System

The tetrahydrofuran ring is a stable five-membered cyclic ether, but it can participate in specific ring-opening and functionalization reactions, particularly when activated by adjacent functional groups or external reagents.

Ring-Opening Reactions

While generally robust, the tetrahydrofuran ring can undergo cleavage under specific oxidative conditions. Research on unsubstituted THF has shown that its ring can be opened via a catalytic cycle involving metal complexes. For example, a carboxylate-bridged diiron(II) complex can catalyze the oxidation of THF in the presence of dioxygen. nih.gov This process is initiated by a metal-centered hydrogen atom abstraction from the carbon adjacent to the ether oxygen (the α-position), ultimately leading to a C-C bond cleavage product, 3-hydroxypropylformate. nih.gov This demonstrates a pathway for ring-opening that could be applicable to substituted tetrahydrofurans, where the electronic and steric nature of substituents like the hydroxyl and carboxylate groups on the target molecule would likely influence the reaction's regioselectivity and rate. Other strategies, such as the ring-opening cross-metathesis of related oxabicyclic systems, are also employed to generate highly functionalized tetrahydrofuran derivatives. nih.gov

Functionalization of the Tetrahydrofuran Backbone (e.g., α-C-H Selective Activation)

The C-H bonds at the α-positions (C2 and C5) of the tetrahydrofuran ring are activated by the adjacent oxygen atom, making them prime targets for selective functionalization. nih.gov This has led to the development of powerful methods for C-C and C-heteroatom bond formation directly on the THF backbone.

One innovative approach is a metal-free, photocatalytic α-C–H functionalization. rsc.org Using an organic photocatalyst like 4-CzIPN and n-tetrabutylammonium bromide (nBu₄NBr), bromine radicals are generated in situ. These radicals selectively abstract an α-hydrogen from the THF ring, and the resulting THF radical can then engage in C-S and C-C cross-coupling reactions under mild, green conditions. rsc.org

Transition metal catalysis offers alternative routes. A zinc-mediated process, using a dibromocyclopropane additive, achieves the C-H activation of THF for regioselective addition to aryl-substituted propiolates. rsc.org Furthermore, rhodium-catalyzed C-H activation provides a sophisticated method for asymmetric synthesis. Chiral dirhodium catalysts, such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh₂(S-DOSP)₄), can decompose methyl aryldiazoacetates to form rhodium carbenoids. scispace.com These intermediates then undergo enantioselective C-H insertion into the α-position of THF, creating new C-C bonds with excellent control of regioselectivity and stereoselectivity. nih.govscispace.com

| Method | Catalyst/Reagent System | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Photocatalytic C-H Functionalization | 4-CzIPN / nBu₄NBr | C-S, C-C | Metal-free, visible light, mild conditions | rsc.org |

| Zinc-Mediated C-H Activation | Zn / Dibromocyclopropane | C-C | Regioselective addition to alkynes | rsc.org |

| Asymmetric C-H Insertion | Rh₂(S-DOSP)₄ / Aryldiazoacetate | C-C | High enantioselectivity and regioselectivity | scispace.com |

Radical Reactions Involving the Tetrahydrofuran Moiety

The tetrahydrofuran moiety is susceptible to radical reactions, primarily through the process of hydrogen atom transfer (HAT). wikipedia.org In this reaction, a free radical removes a hydrogen atom (a proton and an electron) from the substrate, generating a new radical species. For tetrahydrofuran, both theoretical and experimental studies confirm that HAT occurs preferentially at the α-carbon position (C2 or C5). kaust.edu.sanih.govresearchgate.net This selectivity is due to the formation of a resonance-stabilized radical, where the unpaired electron is delocalized onto the adjacent oxygen atom.

Various radical species can initiate this process. Highly reactive species such as hydroxyl (•OH) and chlorine (Cl•) radicals readily abstract hydrogen from THF. nih.govresearchgate.netresearchgate.net The autoxidation of THF, a common degradation pathway upon exposure to air, proceeds via a radical chain mechanism initiated by the abstraction of an α-hydrogen by a peroxy radical. rsc.org The resulting tetrahydrofuran-2-yl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical, which then propagates the chain by abstracting a hydrogen from another THF molecule, leading to the formation of hydroperoxides. rsc.org The activation energy for hydrogen abstraction from THF is significantly lower than from analogous cyclic ethers like tetrahydropyran (B127337), indicating its higher reactivity in radical processes. rsc.org

| Abstracting Radical Species | Source | Preferential Site of Abstraction | Reference |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Decomposition of hydroperoxides | α-position (C2/C5) | researchgate.net |

| Chlorine Radical (Cl•) | Photolysis of chlorine compounds | α-position (C2/C5) | nih.govresearchgate.net |

| Peroxy Radical (ROO•) | Autoxidation processes | α-position (C2/C5) | rsc.org |

| Phenyl Radical (Ph•) | Radical initiators | α-position (C2/C5) | rsc.org |

Advanced Spectroscopic and Analytical Characterization of Tert Butyl 4 Hydroxytetrahydrofuran 3 Carboxylate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, providing detailed information on its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR for Stereochemical Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, both ¹H and ¹³C NMR spectra provide critical data for confirming its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen atoms in the molecule. The large tert-butyl group gives rise to a prominent singlet, typically integrating to nine protons. The protons on the tetrahydrofuran (B95107) ring appear as a series of multiplets, with their chemical shifts and coupling constants providing valuable information about their relative positions and stereochemistry. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Distinct signals are observed for the quaternary carbon of the tert-butyl group, the ester carbonyl carbon, and the four carbons of the tetrahydrofuran ring. The chemical shifts of the ring carbons are particularly sensitive to the stereochemical environment, aiding in the assignment of relative stereochemistry.

2D NMR Spectroscopy: To definitively assign the stereochemistry of the molecule, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed. COSY experiments establish proton-proton coupling networks within the tetrahydrofuran ring, while HSQC correlates protons to their directly attached carbons. NOESY experiments are crucial for determining through-space proximities between protons, which is instrumental in assigning the relative stereochemistry of the substituents on the tetrahydrofuran ring.

A related compound, rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate, has been characterized by NMR, providing a reference for the types of signals expected for a substituted tetrahydrofuran-3-carboxylate system. core.ac.uk For this similar structure, distinct signals for the tert-butyl group and the tetrahydrofuran ring protons were observed and assigned. core.ac.uk

Interactive Data Table: Representative NMR Data for a Substituted Tetrahydrofuran-3-Carboxylate Derivative core.ac.uk

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃-tBu | 1.46 (s, 9H) | 27.4 (+, 3C) |

| CH₂ (ring) | 1.82-2.20 (m, 2H) | 35.8 (-, 1C) |

| O-CH₂ (ring) | 4.25-4.44 (m, 1H) | 66.8 (-, 1C) |

| CH (ring) | 5.39 (d, 1H) | 83.8 (+, 1C) |

| C-NH (ring) | - | 69.5 (Cquat, 1C) |

| C-tBu | - | 83.0 (Cquat, 1C) |

| COO-tBu | - | 169.9 (Cquat, 1C) |

Note: This data is for a related compound and serves as an illustrative example of the types of NMR signals expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate displays characteristic absorption bands that confirm the presence of its key functional moieties. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. A strong, sharp absorption peak around 1730-1750 cm⁻¹ corresponds to the C=O stretching vibration of the tert-butyl ester. Additionally, C-O stretching vibrations associated with the ether linkage in the tetrahydrofuran ring and the ester group are typically observed in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl groups appear in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. Using a soft ionization technique such as Electrospray Ionization (ESI), the mass spectrum of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can reveal characteristic losses of small molecules, such as the tert-butyl group or water, providing further structural insights.

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism for Enantiomeric Purity)

Since tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate is a chiral molecule, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration.

Optical Rotation: A pure enantiomer of this compound will rotate the plane of polarized light. The specific rotation, [α]D, is a characteristic physical property that can be measured using a polarimeter. The sign and magnitude of the rotation are dependent on the enantiomer, concentration, solvent, and temperature.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, which can be used as a fingerprint for a particular enantiomer. The sign and intensity of the Cotton effects in the CD spectrum are related to the electronic transitions and the three-dimensional structure of the molecule, and can often be used to assign the absolute configuration by comparison with theoretical calculations or empirical rules.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are paramount for assessing the chemical purity and, critically, the enantiomeric excess of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate.

High-Performance Liquid Chromatography (HPLC) (e.g., with Chiral Stationary Phases and Achiral Stationary Phases utilizing Chiral Derivatizing Agents)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both purity analysis and the separation of enantiomers.

Achiral HPLC for Purity Determination: The chemical purity of a sample of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate can be determined using reversed-phase HPLC with a standard C18 or C8 column. A suitable mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used to elute the compound. The purity is assessed by the area percentage of the main peak in the chromatogram.

Chiral HPLC for Enantiomeric Excess Determination: The determination of enantiomeric excess (e.e.) requires a chiral environment to differentiate between the two enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving a wide range of chiral compounds. The choice of the specific CSP and the mobile phase (normal-phase or reversed-phase) is critical for achieving baseline separation of the enantiomers. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers in the chromatogram.

Alternatively, an indirect method can be employed where the racemic mixture is derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. However, this method requires the availability of a suitable chiral derivatizing agent and can be more time-consuming.

Interactive Data Table: General Parameters for Chiral HPLC Method Development

| Parameter | Typical Conditions |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose, Amylose derivatives) |

| Mobile Phase (Normal Phase) | Heptane/Isopropanol, Hexane/Ethanol |

| Mobile Phase (Reversed Phase) | Water/Acetonitrile, Water/Methanol |

| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) |

| Detection | UV (at a suitable wavelength) |

Gas Chromatography (GC) (e.g., with Chiral Columns)

Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For the enantioselective separation of chiral molecules like the stereoisomers of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, specialized chiral stationary phases (CSPs) are required. gcms.cz Molecules with one or more asymmetric carbon centers are considered chiral and can exist as non-superimposable mirror images called enantiomers. gcms.cz Chiral GC columns incorporate a chiral selector into the stationary phase, enabling differential interactions with the enantiomers, which leads to different retention times and, thus, their separation. gcms.cznih.gov

The most common chiral selectors used in GC are derivatized cyclodextrins. gcms.cz Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic exterior. chromatographyonline.com Enantiomeric separation is achieved through interactions such as inclusion into the cyclodextrin cavity and surface interactions with the hydroxyl groups on the exterior. chromatographyonline.com For a compound like tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, a cyclodextrin-based column, such as one with a 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin derivative, could be effective. nih.gov

The analysis involves optimizing several parameters to achieve baseline separation of the enantiomers. Key parameters include the column temperature and the temperature program, the type of carrier gas (typically hydrogen or helium) and its linear velocity, and the injection mode (split/splitless). nih.gov Lower elution temperatures often lead to greater selectivity differences between enantiomers. chromatographyonline.com A flame ionization detector (FID) is commonly used for detection due to its high sensitivity for organic compounds. nih.gov The successful separation would allow for the quantification of the enantiomeric purity or enantiomeric excess (ee) of a sample.

Table 1: Illustrative GC Parameters for Chiral Separation of Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate Enantiomers

| Parameter | Value |

| Column | Rt-bDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen |

| Linear Velocity | 40 cm/sec |

| Injector Temp. | 250°C |

| Detector Temp. | 250°C (FID) |

| Oven Program | 100°C (hold 1 min), then 2°C/min to 180°C |

| Injection Mode | Split (100:1) |

| Hypothetical R-Enantiomer Retention Time | 18.5 min |

| Hypothetical S-Enantiomer Retention Time | 19.2 min |

| Hypothetical Resolution (Rs) | >1.5 |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a primary technique for chiral separations in the pharmaceutical industry, often favored over traditional high-performance liquid chromatography (HPLC) due to its speed, efficiency, and reduced environmental impact. sphinxsai.comresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. phenomenex.comyoutube.com Supercritical CO₂ is non-toxic, and its low viscosity and high diffusivity allow for faster separations and higher efficiencies compared to liquid mobile phases. researchgate.netwaters.com

For chiral separations, the CO₂ is typically mixed with a small amount of a polar organic modifier, such as methanol or ethanol, to increase the mobile phase's solvent strength. nih.govamericanpharmaceuticalreview.com The separation of enantiomers is performed on chiral stationary phases (CSPs), with polysaccharide-based phases (e.g., derivatives of cellulose or amylose) being the most widely used and successful. nih.govnih.gov Columns like Chiralpak AD, AS, and Chiralcel OD, OJ are standard choices for screening and method development. nih.gov

The chiral recognition mechanism in SFC is based on the differential interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate and the chiral stationary phase. By screening a set of columns and modifiers, an optimal method can be rapidly developed. nih.gov SFC offers significant advantages, including faster column equilibration, reduced analysis times, and compatibility with a wide range of compounds. sphinxsai.com This makes it an ideal technique for high-throughput screening and purification of chiral compounds. nih.gov

Table 2: Representative SFC Screening Parameters for Chiral Resolution

| Parameter | Condition |

| Columns | Chiralpak AD-H, Chiralcel OD-H, Lux i-Amylose-3 |

| Mobile Phase | Supercritical CO₂ / Modifier |

| Modifiers | Methanol, Ethanol, Isopropanol |

| Gradient | 5% to 40% Modifier over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temp. | 40°C |

| Detection | UV at 220 nm |

| Expected Outcome | Identification of optimal column/modifier combination for baseline separation (Rs > 1.5) |

Capillary Electrophoresis (CE) for Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of chiral compounds, particularly in the pharmaceutical field. mdpi.comdergipark.org.tr In its most common format for chiral separations, a chiral selector is added directly to the background electrolyte (BGE). nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to the formation of transient diastereomeric complexes that have different effective mobilities under the influence of an applied electric field. bio-rad.com

For the chiral analysis of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, various types of chiral selectors could be employed, with cyclodextrins (CDs) and their derivatives being the most versatile and widely used. nih.govacs.org Neutral CDs (e.g., hydroxypropyl-β-cyclodextrin) or anionic CDs (e.g., sulfated-β-cyclodextrin) are common choices. acs.org The selection of the appropriate CD and its concentration in the BGE are critical for achieving resolution. nih.gov

Other key parameters that must be optimized include the pH and composition of the BGE, the applied voltage, and the capillary temperature. CE offers several advantages for chiral analysis, including high separation efficiency, short analysis times, and the consumption of only minute amounts of sample and reagents. nih.govbio-rad.com This makes it a powerful and cost-effective alternative to chromatographic methods. nih.gov

Table 3: Typical CE Conditions for Chiral Analysis of Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate

| Parameter | Value/Condition |

| Capillary | Fused Silica (B1680970) (50 µm ID, 375 µm OD, 50 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 7.0 |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in BGE |

| Applied Voltage | 25 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 214 nm |

| Expected Outcome | Two well-resolved peaks corresponding to the R- and S-enantiomers. |

X-ray Crystallography for Absolute Configuration Assignment

Single-crystal X-ray crystallography is the most definitive and reliable method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govspringernature.com The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. For a chiral, enantiomerically pure compound like a specific stereoisomer of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, X-ray crystallography can determine not only the connectivity of atoms and the relative stereochemistry of its chiral centers but also its absolute stereochemistry. springernature.com

The determination of absolute configuration is possible due to the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength used is near the absorption edge of an atom in the crystal. researchgate.net This effect breaks the inherent inversion symmetry of diffraction patterns (Friedel's Law), allowing for the distinction between a molecule and its mirror image. ed.ac.uk The successful assignment is often confirmed by calculating the Flack parameter, which should refine to a value close to 0 for the correct absolute structure. researchgate.neted.ac.uk

The primary challenge of this method is the need to grow a high-quality single crystal of the compound, which can sometimes be difficult. nih.gov However, once a suitable crystal is obtained, the structural analysis provides an unparalleled level of detail, yielding precise bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state.

Table 4: Representative Crystallographic Data Summary

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₁₆O₄ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 6.1 Å, b = 9.5 Å, c = 17.2 Å, α = β = γ = 90° |

| Wavelength (Mo Kα) | 0.71073 Å |

| Final R-factor (R1) | < 0.05 |

| Flack Parameter | 0.02(5) |

| Conclusion | Unambiguous assignment of the absolute configuration. |

Neutron Scattering Studies for Solution-State Structural Characterization

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. Unlike X-rays, which are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron scattering particularly sensitive to the positions of light atoms, especially hydrogen and its isotope deuterium. thieme-connect.de While X-ray crystallography provides detailed information on the solid-state structure, neutron scattering can offer unique insights into the solution-state structure and intermolecular interactions of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate. diva-portal.org

By performing neutron scattering experiments on solutions of the compound in a deuterated solvent (e.g., D₂O or CDCl₃), it is possible to determine the conformation of the molecule in solution and characterize its hydration or solvation shell. diva-portal.orgrsc.org For instance, studies on aqueous solutions of tetrahydrofuran (THF) have used neutron scattering to characterize the hydration structure, revealing details about guest-host hydrogen bonding and the number of water molecules in the first hydration shell. rsc.org

Such studies on tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate could elucidate the influence of the hydroxyl and carboxylate groups on the local solvent structure. Quasielastic neutron scattering (QENS) could further provide information on the molecule's dynamic properties, such as rotational and translational diffusion in solution, complementing the static structural picture. rsc.org

Table 5: Potential Parameters from Neutron Scattering Studies in Solution

| Parameter | Information Gained |

| Radial Distribution Functions (g(r)) | Provides atom-atom distances and coordination numbers (e.g., solute-solvent interactions). |

| Hydration Number | Determines the average number of solvent molecules in the first solvation shell. |

| Molecular Conformation | Elucidates the preferred conformation of the tetrahydrofuran ring and substituent groups in solution. |

| Diffusion Coefficients | Quantifies the translational and rotational motion of the molecule in the solvent. |

| Hydrogen Bonding Network | Characterizes the nature and extent of hydrogen bonding between the solute and solvent. |

Applications and Research Trajectories of Tert Butyl 4 Hydroxytetrahydrofuran 3 Carboxylate

Tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate as a Synthetic Building Block

The value of a chemical compound in synthetic organic chemistry is often determined by its ability to serve as a precursor for more complex molecules. The structure of tert-butyl 4-hydroxytetrahydrofuran-3-carboxylate, featuring a substituted tetrahydrofuran (B95107) ring, suggests its potential as a foundational element in the synthesis of diverse molecular architectures.

The tetrahydrofuran ring system is a key structural component of many natural products, including the extensive family of lignans (B1203133). nih.govresearchgate.net Lignans are a diverse class of secondary metabolites found in plants, known for their wide range of biological activities. nih.gov The synthesis of the tetrahydrofuran core of lignans is a critical aspect of their total synthesis, with various strategies developed to achieve this. nih.govscispace.comresearchgate.net These methods often involve the cyclization of 1,4-butanediol (B3395766) precursors or other linear synthons. nih.gov